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molecular formula C12H13NO2 B8623160 2-(2,6-dimethyl-1H-indol-3-yl)acetic acid

2-(2,6-dimethyl-1H-indol-3-yl)acetic acid

Cat. No. B8623160
M. Wt: 203.24 g/mol
InChI Key: OUFMOTQAKCPPIU-UHFFFAOYSA-N
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Patent
US06887890B2

Procedure details

A mixture of 3-tolylhydrazine hydrochloride (1 g), levulinic acid (1.3 g) and 10% aqueous sulfuric acid (20 ml) was stirred for 6 hours under a nitrogen atmosphere at 80° C. The reaction mixture was allowed to cool, water was added, and then extraction was performed with ethyl acetate and the organic layer was concentrated under reduced pressure. Saturated sodium bicarbonate was added to the obtained residue and vigorously stirred therewith, and then dichloromethane was added and the mixture was again vigorously stirred. The aqueous layer was collected, rendered acidic with concentrated aqueous hydrochloric acid, and then extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. Methanol (20 ml) and concentrated sulfuric acid (1 ml) were added to the obtained residue, and the mixture was heated to reflux for 2 hours. The reaction mixture was allowed to cool, water was added, and then extraction was performed with dichloromethane. The organic layer was collected and dried over sodium sulfate, and then concentrated under reduced pressure. A 2-(2,6-dimethyl-1H-indol-3-yl)acetic acid methyl ester component was purified from the obtained residue by silica gel column chromatography using a mixed solvent of hexane and ethyl acetate. A 2 N sodium hydroxide aqueous solution (10 ml) and methanol (10 ml) were added to the obtained 2-(2,6-dimethyl-1H-indol-3-yl)acetic acid methyl ester, and the mixture was heated to reflux for one hour. The reaction mixture was allowed to cool, water was added, and then the mixture was rendered acidic with concentrated aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer was collected and dried over sodium sulfate, and then concentrated under reduced pressure to obtain 0.13 g of the title compound as a colorless powder (13% yield).
Name
3-tolylhydrazine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH3:10])[CH:7]=[CH:6][CH:5]=[C:4]([NH:8]N)[CH:3]=1.[C:11]([OH:18])(=[O:17])[CH2:12][CH2:13][C:14]([CH3:16])=O.S(=O)(=O)(O)O>O>[CH3:16][C:14]1[NH:8][C:4]2[C:5]([C:13]=1[CH2:12][C:11]([OH:18])=[O:17])=[CH:6][CH:7]=[C:2]([CH3:10])[CH:3]=2 |f:0.1|

Inputs

Step One
Name
3-tolylhydrazine hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.C1(=CC(=CC=C1)NN)C
Name
Quantity
1.3 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 6 hours under a nitrogen atmosphere at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extraction
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated sodium bicarbonate was added to the obtained residue
STIRRING
Type
STIRRING
Details
vigorously stirred
ADDITION
Type
ADDITION
Details
dichloromethane was added
STIRRING
Type
STIRRING
Details
the mixture was again vigorously stirred
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (20 ml) and concentrated sulfuric acid (1 ml) were added to the obtained residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
A 2-(2,6-dimethyl-1H-indol-3-yl)acetic acid methyl ester component was purified from the obtained residue by silica gel column chromatography
ADDITION
Type
ADDITION
Details
A 2 N sodium hydroxide aqueous solution (10 ml) and methanol (10 ml) were added to the obtained 2-(2,6-dimethyl-1H-indol-3-yl)acetic acid methyl ester
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1NC2=CC(=CC=C2C1CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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